(+)-Norfenfluramine hydrochloride

5-HT2B Agonist Drug-Induced Valvulopathy Serotonin Receptor Pharmacology

Researchers requiring stereospecific serotonergic activation face supply challenges-generic racemate or (-)-enantiomer substitution yields confounding results. (+)-Norfenfluramine hydrochloride (CAS 37936-89-3) is the validated, enantiopure 5-HT2B agonist (Ki=11.2 nM) essential for mechanistic studies. • 5-HT2B potency: 10-fold greater than (-)-enantiomer (EC50 24 vs. 292 nM) • CNS exposure: Brain-to-plasma ratio of 27.6 ensures central target engagement • Supply: ≥98% purity, available from multiple global vendors with rapid shipping

Molecular Formula C10H13ClF3N
Molecular Weight 239.66 g/mol
CAS No. 37936-89-3
Cat. No. B580171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Norfenfluramine hydrochloride
CAS37936-89-3
Synonyms(αS)-α-Methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  (S)-α-Methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  (+)-Norfenfluramine Hydrochloride;  Norfenfluramine Hydrochloride;  d-Norfenfluramine Hydrochloride
Molecular FormulaC10H13ClF3N
Molecular Weight239.66 g/mol
Structural Identifiers
InChIInChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1
InChIKeyPIDLOFBRTWNFAR-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Norfenfluramine Hydrochloride Overview


(+)-Norfenfluramine hydrochloride (CAS 37936-89-3) is the major active hepatic metabolite of the anorectic drug (+)-fenfluramine, and is an amphetamine derivative that functions as both a serotonin-norepinephrine-dopamine releasing agent (SNRA) and a potent, direct agonist at serotonin 5-HT2 receptors [1]. Its high binding affinity for the 5-HT2B receptor (Ki = 11.2 nM) and its stereospecific functional profile, which differs markedly from its parent compound and the opposite (-)-enantiomer, make it a critical chemical probe for dissecting the roles of serotonergic signaling in disease models [2]. As a tool compound, it is essential for research into the serotonergic mechanisms underlying valvular heart disease and primary pulmonary hypertension .

Serotonin 5-HT2B receptor signaling studies
Stereospecific enantiomer-control research
CNS metabolite and monoamine probe

Why Enantiopurity Matters for (+)-Norfenfluramine


The biological activity of norfenfluramine is strictly stereospecific and target-dependent; therefore, generic substitution with the racemate, the (-)-enantiomer, or the parent compound (+)-fenfluramine is scientifically invalid and will yield confounding or entirely different results. For instance, (+)-norfenfluramine is a direct, potent agonist at 5-HT2B and 5-HT2C receptors, whereas its parent compound (+)-fenfluramine does not directly activate these receptors [1][2]. Furthermore, (+)-norfenfluramine's functional potency at the 5-HT2B receptor is 10-fold greater than that of (-)-norfenfluramine (EC50 of 24 nM vs. 292 nM) [3], and its vasoconstrictive effects on arteries are unique to the (+)-enantiomer [4]. These stark pharmacological differences mean that experiments using a different form of norfenfluramine or fenfluramine cannot be assumed to replicate the effects of the specific (+)-enantiomer.

Target (+)-Norfenfluramine: direct 5-HT2B receptor agonism
Risk with Substitute (-)-Enantiomer may show markedly different functional response profile
Target (+)-Norfenfluramine: stereospecific vasoconstriction activity
Risk with Substitute (+)-Fenfluramine or (-)-norfenfluramine may not exhibit arterial contraction response
Target (+)-Norfenfluramine: high CNS penetration as active metabolite
Risk with Substitute (+)-Fenfluramine requires metabolic conversion; brain exposure profile may differ

Evidence Guide for (+)-Norfenfluramine


5-HT2B Receptor Binding Affinity

(+)-Norfenfluramine hydrochloride demonstrates high binding affinity and functional selectivity for the human 5-HT2B receptor. Its binding affinity (Ki = 11.2 nM) is approximately 29-fold higher than for the 5-HT2C receptor (Ki = 324 nM) and 135-fold higher than for the 5-HT2A receptor (Ki = 1516 nM) . In functional assays, its potency at the 5-HT2B receptor (EC50 = 24 nM) is 12-fold greater than that of the (-)-enantiomer (EC50 = 292 nM) [1]. This selective, potent agonism at 5-HT2B is the primary mechanism believed to underlie the drug-induced valvulopathy and primary pulmonary hypertension observed clinically [2].

5-HT2B Binding
Head-to-head
Ki 11.2 nM (5-HT2B)
EC50 24 nM; 29-fold vs. 5-HT2C, 135-fold vs. 5-HT2A, 12-fold vs. (-)-enantiomer
Supports 5-HT2B receptor-selective tool compound context
Human cloned receptors; in vitro binding and functional assays
5-HT2B Agonist Drug-Induced Valvulopathy Serotonin Receptor Pharmacology

Stereospecific Vasoconstrictor Activity

In isolated artery contraction assays, (+)-norfenfluramine exhibits a potent and stereospecific vasoconstrictor effect. It induced concentration-dependent contraction in rat thoracic aorta with a -log EC50 (M) of 5.77 ± 0.09. In stark contrast, neither its parent compound (+)-fenfluramine nor its enantiomer (-)-norfenfluramine caused any contraction in these arterial tissues [1][2]. This contraction was shown to be mediated primarily through the 5-HT2A receptor, as it was antagonized by the selective antagonist ketanserin [1].

Vasoconstriction
Head-to-head
-log EC50 5.77 ± 0.09 (aorta contraction)
Supports stereospecific vascular response research
(+)-Fenfluramine & (-)-norfenfluramine showed no contraction; 5-HT2A-mediated
Vascular Pharmacology Pulmonary Hypertension 5-HT2A Receptor

Enhanced Brain Penetration

In comparative pharmacokinetic studies in rats, (+)-norfenfluramine achieves significantly higher brain exposure relative to its parent compound, (+)-fenfluramine. Following intraperitoneal administration, the brain-to-plasma concentration ratio for (+)-norfenfluramine was 27.6, whereas for (+)-fenfluramine it was 15.4 [1]. This 1.8-fold higher ratio indicates more extensive partitioning of the active metabolite into the central nervous system.

Brain Penetration
Cross-study comparable
Brain-to-plasma ratio 27.6
Supports CNS exposure modeling context
Rat i.p. 1 mg/kg; (+)-fenfluramine ratio 15.4
Pharmacokinetics CNS Drug Delivery Neuropharmacology

Monoamine Release Profile

While both (+)-fenfluramine and (+)-norfenfluramine act as substrates for monoamine transporters, (+)-norfenfluramine demonstrates a more potent and broader releasing profile. In rat brain synaptosomes, (+)-norfenfluramine releases [3H]5-HT with an EC50 of 59.3 nM, which is 4.8-fold more potent than the (-)-enantiomer (EC50 = 287 nM) [1]. Furthermore, in vivo microdialysis confirms that intravenous (+)-norfenfluramine elevates extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the rat frontal cortex [2].

5-HT Release
Head-to-head
EC50 59.3 nM ([3H]5-HT release)
4.8-fold vs. (-)-enantiomer (287 nM)
Supports monoamine release pathway research context
Rat brain synaptosomes; elevates 5-HT, NE, DA in vivo
Monoamine Transporter Neurochemistry Microdialysis

Research Applications of (+)-Norfenfluramine


In Vitro Valvulopathy and Pulmonary Hypertension Models

Procure (+)-norfenfluramine hydrochloride to establish validated in vitro models of drug-induced valvular heart disease and primary pulmonary hypertension. Its potent and selective agonism at the 5-HT2B receptor (Ki = 11.2 nM) is the established mechanism for valvular interstitial cell proliferation [1], while its stereospecific vasoconstrictor activity [2] provides a direct functional assay for pulmonary artery contraction.

Brain-Penetrant CNS Serotonergic Studies

For neuroscience research targeting central serotonergic pathways, (+)-norfenfluramine hydrochloride is the preferred tool. It exhibits a brain-to-plasma ratio of 27.6 [3], ensuring high CNS exposure to directly activate 5-HT2 receptors and release monoamines in the brain, bypassing the need for metabolic conversion of the prodrug (+)-fenfluramine. This is critical for studies on appetite, cognition, or seizures where central activity is paramount.

Analytical Method Development for Metabolites

As the primary active metabolite of fenfluramine, (+)-norfenfluramine hydrochloride is an essential analytical reference standard. It is required for developing and validating LC-MS/MS or HPLC methods to quantify fenfluramine and its metabolites in biological matrices (plasma, urine, brain tissue) during preclinical and clinical pharmacokinetic studies [3]. Its use ensures accurate quantification of this active moiety for regulatory submissions.

Neurochemical Mechanism Studies in Microdialysis

Utilize (+)-norfenfluramine hydrochloride to investigate complex monoamine release mechanisms. Its potent 5-HT releasing properties (EC50 = 59.3 nM) and its ability to elevate extracellular 5-HT, NE, and DA in vivo [4] make it a powerful, dual-action probe for dissecting the interplay between transporter-mediated release and direct receptor activation in neurochemical signaling.

Application
Selection Property
Validation Focus
In Vitro Valvulopathy & PH Models
5-HT2B receptor agonism profile
Valvulopathy model endpoint interpretation
Brain-Penetrant CNS Studies
Brain-to-plasma exposure profile
CNS model endpoint review
Analytical Reference Standard
Method validation documentation
Bioanalytical method context review
Microdialysis Neurochemical Studies
Monoamine release profile
Neurotransmitter pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Norfenfluramine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.